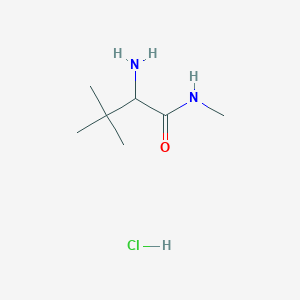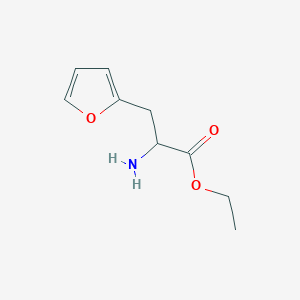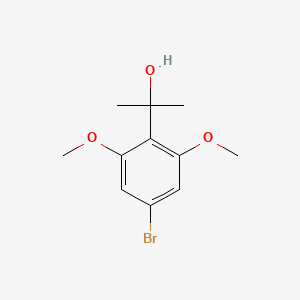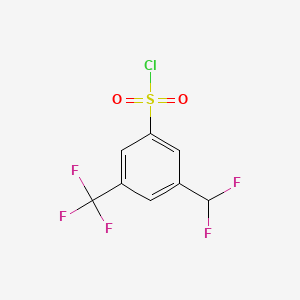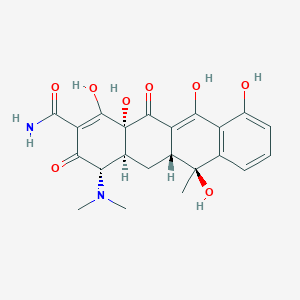
Tetracycline,(S)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetracycline is a broad-spectrum antibiotic that belongs to the tetracyclines family of medications. It is used to treat a variety of infections, including acne, cholera, brucellosis, plague, malaria, and syphilis . Tetracycline works by inhibiting protein synthesis in bacteria, making it effective against a wide range of microorganisms .
Métodos De Preparación
Tetracycline can be synthesized through various methods. One common method involves the fermentation of specific strains of Streptomyces bacteria, followed by chemical modification . Industrial production methods often involve large-scale fermentation processes, followed by purification and chemical modification to obtain the final product .
Análisis De Reacciones Químicas
Tetracycline undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sodium hydride, Raney nickel, and various acids and bases . Major products formed from these reactions include modified tetracycline derivatives with different functional groups . The reactions are generally sophisticated due to the complex functionality and sensitivity of the tetracycline molecule .
Aplicaciones Científicas De Investigación
Tetracycline has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying antibiotic synthesis and mechanisms of action . In biology, tetracycline is used to study bacterial resistance and protein synthesis inhibition . In medicine, it is used to treat various bacterial infections and as a prophylactic agent . In industry, tetracycline is used in veterinary medicine and as a growth promoter in animal feed .
Mecanismo De Acción
Tetracycline exerts its effects by binding to the bacterial 30S ribosomal subunit, preventing the binding of aminoacyl-tRNA to the mRNA-ribosome complex . This inhibition of protein synthesis leads to a bacteriostatic effect, meaning it inhibits the growth of bacteria rather than killing them . Tetracycline can also bind to the bacterial 50S ribosomal subunit and alter the cytoplasmic membrane, causing intracellular components to leak from bacterial cells .
Comparación Con Compuestos Similares
Tetracycline is part of a larger group of tetracycline antibiotics, which includes compounds such as doxycycline, minocycline, and tigecycline . These compounds share a common tetracyclic core structure but differ in their functional groups, which can affect their pharmacological properties and spectrum of activity . For example, doxycycline and minocycline are more lipophilic and have longer half-lives compared to tetracycline . Tigecycline, a newer tetracycline derivative, has a broader spectrum of activity and is less susceptible to bacterial resistance .
Propiedades
Fórmula molecular |
C22H24N2O8 |
|---|---|
Peso molecular |
444.4 g/mol |
Nombre IUPAC |
(4S,4aS,5aR,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |
InChI |
InChI=1S/C22H24N2O8/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30)/t9-,10+,15+,21-,22+/m1/s1 |
Clave InChI |
NWXMGUDVXFXRIG-IRJIAJLHSA-N |
SMILES isomérico |
C[C@@]1([C@@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O |
SMILES canónico |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


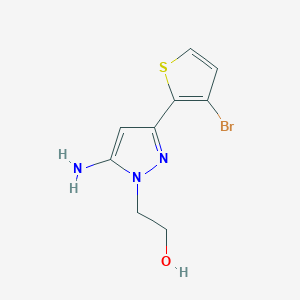
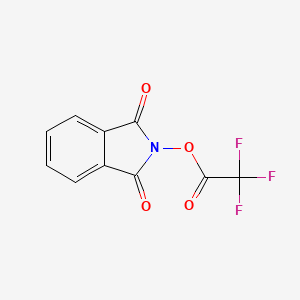
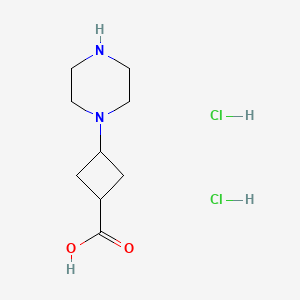
![[1-(Aminomethyl)cyclobutyl]methanethiol hydrochloride](/img/structure/B13574560.png)

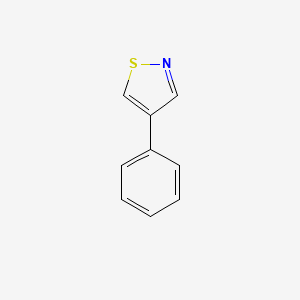
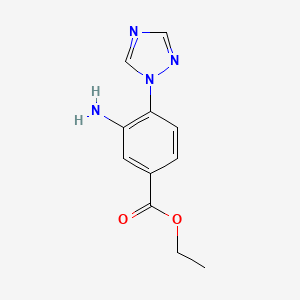
![Rac-ethyl6-{[(1r,4r)-4-aminocyclohexyl]oxy}pyridine-3-carboxylatedihydrochloride,trans](/img/structure/B13574585.png)
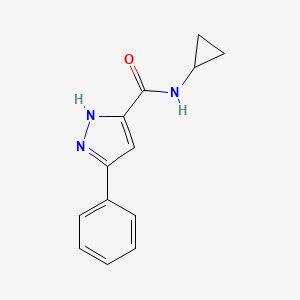
![2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl}acetic acid](/img/structure/B13574600.png)
